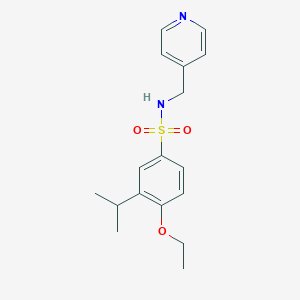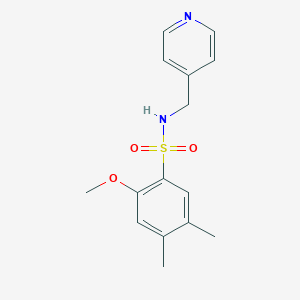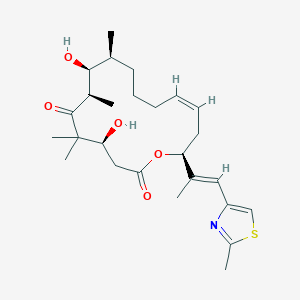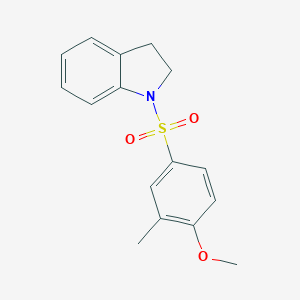
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one, also known as SCH 66336, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This compound is a small molecule inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins that are important for cell growth and division. In
Mecanismo De Acción
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 works by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins that are important for cell growth and division. Specifically, farnesyltransferase adds a farnesyl group to the C-terminus of proteins that contain a CAAX motif, which includes many proteins that are involved in cell signaling and regulation. By inhibiting farnesyltransferase, (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 prevents the proper localization and function of these proteins, leading to decreased cell growth and division.
Efectos Bioquímicos Y Fisiológicos
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 has been shown to have several biochemical and physiological effects. In addition to inhibiting farnesyltransferase, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). These effects are thought to contribute to the anticancer activity of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 is its specificity for farnesyltransferase, which allows for targeted inhibition of this enzyme without affecting other cellular processes. In addition, the compound has been shown to have low toxicity in animal models, which is important for its potential use as a chemotherapy drug. However, one limitation of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase, which could improve the efficacy and specificity of this class of drugs. In addition, there is interest in combining (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 with other chemotherapy drugs to improve the overall response rate in cancer patients. Finally, there is ongoing research into the mechanisms of resistance to farnesyltransferase inhibitors, which could help identify new targets for cancer therapy.
Métodos De Síntesis
The synthesis of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 involves several steps, including the reaction of 2,6-dichlorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form a hydrazone, which is then cyclized with acetic anhydride to form the final product. The synthesis of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to increase efficiency.
Aplicaciones Científicas De Investigación
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 has been studied extensively for its potential use as an anticancer agent. The compound has been shown to inhibit the growth of a wide range of cancer cell lines in vitro, including breast, lung, colon, and prostate cancer cells. In addition, (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 has been shown to inhibit tumor growth in animal models of cancer, both as a single agent and in combination with other chemotherapy drugs.
Propiedades
Número CAS |
172371-95-8 |
|---|---|
Nombre del producto |
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one |
Fórmula molecular |
C17H14Cl2N2O2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-3-(2-hydroxyethyliminomethyl)indol-2-ol |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-13-5-3-6-14(19)16(13)21-15-7-2-1-4-11(15)12(17(21)23)10-20-8-9-22/h1-7,10,22-23H,8-9H2 |
Clave InChI |
NMYMOIIXBNOIRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCO |
Sinónimos |
(3Z)-1-(2,6-dichlorophenyl)-3-[(2-hydroxyethylamino)methylidene]indol- 2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
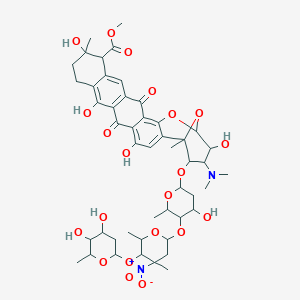

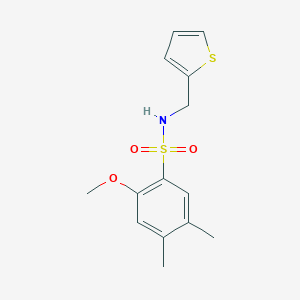
![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)


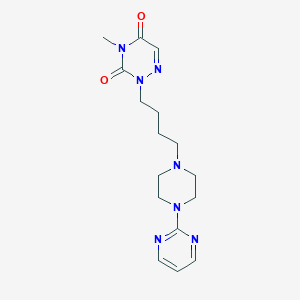
![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)
